molecular formula C12H21NO5S B14343971 L-Cysteine, N-aceetyl-S-(3-butoxy-3-oxopropyl)- CAS No. 99651-62-4

L-Cysteine, N-aceetyl-S-(3-butoxy-3-oxopropyl)-

Cat. No.: B14343971
CAS No.: 99651-62-4
M. Wt: 291.37 g/mol
InChI Key: FIAVCLRCTBWPHS-JTQLQIEISA-N
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Description

L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an acetyl group and a butoxy-oxopropyl group attached to the sulfur atom of L-cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of primary amine initiators to polymerize N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . The reaction proceeds in a controlled manner, with the molecular weight of the resulting polymer being dependent on the monomer-to-initiator ratio .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of controlled polymerization and the use of specific initiators and reaction conditions are likely to be applied on a larger scale to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups such as the acetyl and butoxy-oxopropyl groups allows for diverse reactivity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include primary amines, acids, and bases. For instance, the polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides is initiated by primary amines . Mild acidic conditions can be used to unveil cloaked carboxyl groups on the polymer .

Major Products Formed

The major products formed from the reactions of L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- include various polymers and derivatives that retain the functional groups of the original compound. These products can be tailored for specific applications by modifying the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- is unique due to the presence of the butoxy-oxopropyl group, which imparts distinct chemical and physical properties. This uniqueness allows for specific applications in the construction of peptidomimetic assemblies and the development of biomimetic materials .

Properties

CAS No.

99651-62-4

Molecular Formula

C12H21NO5S

Molecular Weight

291.37 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-butoxy-3-oxopropyl)sulfanylpropanoic acid

InChI

InChI=1S/C12H21NO5S/c1-3-4-6-18-11(15)5-7-19-8-10(12(16)17)13-9(2)14/h10H,3-8H2,1-2H3,(H,13,14)(H,16,17)/t10-/m0/s1

InChI Key

FIAVCLRCTBWPHS-JTQLQIEISA-N

Isomeric SMILES

CCCCOC(=O)CCSC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CCCCOC(=O)CCSCC(C(=O)O)NC(=O)C

Origin of Product

United States

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